Ziritaxestat is a small molecule inhibitor of autotaxin (ATX), an enzyme responsible for producing lysophosphatidic acid (LPA) [, , , , , , , , , ]. LPA is a bioactive lipid mediator involved in various physiological and pathological processes, including fibrosis [, , , ]. Ziritaxestat was investigated as a potential therapeutic agent for treating fibrotic diseases like idiopathic pulmonary fibrosis (IPF) and systemic sclerosis (SSc) due to its ability to inhibit ATX and consequently reduce LPA production [, , , , , , ].
The synthesis of Ziritaxestat has been described in detail across several studies. The compound is synthesized through a multi-step process that typically involves five key steps:
The detailed synthetic route includes several reactions, such as:
This synthetic pathway allows for high yields and purity, making it suitable for further pharmacological evaluation .
Ziritaxestat has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is CHClNO, indicating a substantial molecular weight and multiple functional groups.
The structural integrity of Ziritaxestat is vital for its function as an autotaxin inhibitor; modifications to these functional groups can significantly affect its potency and selectivity.
Ziritaxestat undergoes several chemical reactions that are essential for its pharmacological activity:
Ziritaxestat operates primarily through competitive inhibition of autotaxin. By binding to the enzyme's active site, it effectively reduces the production of lysophosphatidic acid, which is implicated in various fibrotic processes:
Ziritaxestat exhibits several notable physical and chemical properties:
These properties are critical for understanding how Ziritaxestat behaves within biological systems and how it can be effectively delivered as a therapeutic agent.
Ziritaxestat's primary application lies within scientific research focused on understanding fibrotic diseases:
Ziritaxestat (GLPG1690) is a first-in-class small-molecule autotaxin inhibitor with the chemical name N-(5-{6-[(3-cyanophenyl)(methyl)amino]-4-methylpyridin-3-yl}-4-methyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide. Its molecular structure (C₃₀H₃₃FN₈O₂S; MW 588.70 g/mol) integrates a thiazole-carbonitrile core critical for target engagement [5] [9]. The design exploits a hybrid pharmacophore strategy: a hydrophobic domain (methylthiazole) occupies the autotaxin hydrophobic pocket, while the carbonitrile group forms hydrogen bonds with Thr209 and Ala210 in the catalytic site [5]. This configuration yields high binding affinity, with biochemical assays confirming a Ki of 15 nM and an IC50 of 131 nM against recombinant human autotaxin [9]. X-ray crystallography reveals that ziritaxestat bridges the orthosteric catalytic site and the hydrophobic tunnel, classifying it as a type IV inhibitor (hybrid binder) [5].
Table 1: Molecular Characteristics of Ziritaxestat
Property | Value |
---|---|
Molecular Formula | C₃₀H₃₃FN₈O₂S |
Molecular Weight | 588.70 g/mol |
XLogP | 3.62 |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 1 |
Topological Polar Surface Area | 132.48 Ų |
Rotatable Bonds | 8 |
Ziritaxestat exhibits mixed-type inhibition kinetics, combining competitive and noncompetitive elements. It competitively binds the autotaxin catalytic site, preventing lysophosphatidylcholine (LPC) substrate access (Ki = 15 nM), while its hydrophobic extensions allosterically modulate LPA binding in the tunnel domain [5]. Kinetic studies show a reduction in catalytic efficiency (Vmax/Km) by >90% at therapeutic concentrations, confirming dual-site engagement. Unlike pure orthosteric inhibitors (e.g., PF-8380), ziritaxestat’s hybrid mechanism suppresses LPA-mediated autotaxin autoamplification—a key fibrotic pathway driver [5].
Ziritaxestat achieves potent, sustained suppression of circulating LPA species, particularly LPA C18:2, a primary autotaxin product implicated in fibroblast activation and pulmonary fibrosis. Clinical pharmacodynamic studies demonstrate:
Comprehensive off-target screening confirms ziritaxestat’s selectivity for autotaxin over related enzymes:
Target Enzyme | IC50 (µM) | Selectivity Ratio (vs. ATX) |
---|---|---|
Autotaxin (ATX) | 0.131 | 1.0 |
Phospholipase A2 | >150 | >1,145 |
Phospholipase D | >100 | >763 |
CYP3A4 | >15 | >114 |
hERG channel | 15 | 114 |
Radiolabeled studies ([¹⁴C]-ziritaxestat) in humans quantify:
Ziritaxestat undergoes hepatic oxidative metabolism (>85%):
Mass balance studies ([¹⁴C]-ziritaxestat) reveal:
Table 3: Key Pharmacokinetic Parameters of Ziritaxestat
Parameter | Value (Mean ± SD) | Conditions |
---|---|---|
Oral Cmax | 1,250 ± 350 ng/mL | 600 mg fasted |
Oral AUC0–24 | 20,500 ± 5,500 ng·h/mL | 600 mg fasted |
Vd | 98 ± 22 L | IV microdose |
CL/F | 2.9 ± 0.8 L/h | 600 mg oral |
t1/2 | 26 ± 7 h | 600 mg oral |
Fecal elimination | 77 ± 9% of dose | [¹⁴C]-ziritaxestat study |
Table 4: Clinically Relevant Drug-Drug Interactions
Perpetrator Drug | Effect on Ziritaxestat PK | Mechanism |
---|---|---|
Itraconazole | AUC ↑ 15-fold | CYP3A4 inhibition |
Rifampin | AUC ↓ 3-fold | CYP3A4 induction |
Fluconazole | AUC ↑ 2.6-fold | Moderate CYP3A4 inhibition |
Victim Drug | Effect by Ziritaxestat | Mechanism |
Midazolam | AUC ↑ 2.7-fold | CYP3A4 inhibition |
Rosuvastatin | AUC ↑ 2.1-fold | OATP1B1 inhibition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7